Dibutyl[(4-fluorophenyl)sulfonyl]amine
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Overview
Description
Dibutyl[(4-fluorophenyl)sulfonyl]amine is an organic compound that features a sulfonamide functional group. This compound is characterized by the presence of a 4-fluorophenyl group attached to the sulfonyl moiety, which is further bonded to a dibutylamine group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl[(4-fluorophenyl)sulfonyl]amine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with dibutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature to ensure high yields and purity .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems can significantly improve the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: Dibutyl[(4-fluorophenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Dibutyl[(4-fluorophenyl)sulfonyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of Dibutyl[(4-fluorophenyl)sulfonyl]amine involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
N-Butylbenzenesulfonamide: Lacks the fluorine atom, resulting in different reactivity and binding properties.
N,N-Dibutylbenzenesulfonamide: Similar structure but without the fluorine substitution, affecting its chemical behavior.
4-Fluorobenzenesulfonamide: Contains the fluorine atom but lacks the dibutylamine group, leading to different applications and reactivity.
Uniqueness: Dibutyl[(4-fluorophenyl)sulfonyl]amine is unique due to the presence of both the dibutylamine and 4-fluorophenyl groups. This combination imparts distinct chemical properties and enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
N,N-dibutyl-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIUEOPRTGTCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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